molecular formula C9H9FN2O2S2 B3272337 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate CAS No. 565448-37-5

3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate

Cat. No. B3272337
M. Wt: 260.3 g/mol
InChI Key: MBBRHRTUVWEBBP-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate” is a chemical compound with the molecular formula C9H9FN2O2S2. It has a molecular weight of 260.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate” are not fully detailed in the available resources. Its molecular weight is 260.31 , but other properties like melting point, boiling point, and density are not specified.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The synthesis of compounds structurally related to 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate has been explored. For instance, practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and its 2‐methylsulfonyl analog have been reported, highlighting methods for introducing the methylthio moiety and further functionalization to various compounds (Perlow et al., 2007).

  • Fluorogenic and Fluorescent Labeling : Fluorogenic and fluorescent labeling reagents with benzofurazan skeletons, which can include fluorinated benzyl isothiocyanates, are used in synthetic methods, fluorescence characteristics, and application to analytes. This demonstrates the utility of these compounds in labeling and detection techniques (Uchiyama et al., 2001).

Biological Applications

  • Glucosinolate Hydrolysis Products : Research on glucosinolate hydrolysis, which can involve benzyl isothiocyanates, focuses on isolating and purifying hydrolysis products for potential use in organic synthesis and their biological activities. Such studies are vital for understanding the applications of these compounds in biology and chemistry (Vaughn & Berhow, 2004).

  • Vanilloid Receptor Antagonists : Research into compounds similar to 3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate has led to the development of antagonists for the vanilloid receptor. Such compounds have potential therapeutic applications, particularly in pain management (Lee et al., 2003).

properties

IUPAC Name

N-[2-fluoro-4-(isothiocyanatomethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2S2/c1-16(13,14)12-9-3-2-7(4-8(9)10)5-11-6-15/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBRHRTUVWEBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CN=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylsulfonylamino)benzyl isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, J Lee, M Kang, M Shin, JM Kim… - Journal of medicinal …, 2003 - ACS Publications
Isosteric replacement of the phenolic hydroxyl group in potent vanilloid receptor (VR1) agonists with the alkylsulfonamido group provides a series of compounds which are effective …
Number of citations: 159 pubs.acs.org

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